molecular formula C13H16N4O2S B5118105 Butyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate

Butyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate

Cat. No.: B5118105
M. Wt: 292.36 g/mol
InChI Key: HYCOPEXDMDENPM-UHFFFAOYSA-N
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Description

Butyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate is an organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound features a butyl ester group, a phenyl ring, and a tetrazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate typically involves the reaction of 1-phenyltetrazole-5-thiol with butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Butyl 2-(1-phenyltetrazol-5-yl)sulfanyl alcohol.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Butyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its tetrazole moiety, which is known for its bioisosteric properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Butyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate
  • Methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate
  • Propyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate

Uniqueness

Butyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate is unique due to its butyl ester group, which can influence its lipophilicity and biological activity. Compared to its ethyl and methyl analogs, the butyl derivative may exhibit different pharmacokinetic properties, such as improved membrane permeability and longer half-life. The presence of the tetrazole ring also imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

butyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-2-3-9-19-12(18)10-20-13-14-15-16-17(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCOPEXDMDENPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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